

# Physicochemical Properties of Sofosbuvir Impurity G: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities. This technical guide focuses on **Sofosbuvir impurity G**, a known diastereomer of the parent compound. Understanding the physicochemical properties of such impurities is paramount for the development of robust analytical methods for their detection and quantification, as well as for assessing their potential impact on the drug product.

This document provides a summary of the known physicochemical properties of **Sofosbuvir impurity G** and details comprehensive experimental protocols for the determination of key parameters that are not yet publicly available.

## Physicochemical Data of Sofosbuvir Impurity G

Quantitative data for **Sofosbuvir impurity G** is limited in publicly available literature. The following table summarizes the currently known information.



| Property          | Value   | Reference |
|-------------------|---|-----------|
| Chemical Name     | Isopropyl (2S)-2-[INVALID-<br>LINK<br>phosphoryl]amino]propanoate<br>(diastereomer) |           |
| Molecular Formula | C22H29FN3O9P  | [1][2]    |
| Molecular Weight  | 529.45 g/mol  | [1]       |
| CAS Number        | 1337482-15-1  | [1]       |
| Appearance        | White to off-white solid  | [1]       |
| Solubility        | Soluble in DMSO   | [3]       |
| Melting Point     | Data not available  |           |
| Boiling Point     | Data not available  | _         |
| рКа               | Data not available  |           |

## **Experimental Protocols for Physicochemical Characterization**

Due to the lack of publicly available data for several key physicochemical properties of **Sofosbuvir impurity G**, this section provides detailed experimental protocols that can be employed by researchers for their determination.

## **Melting Point Determination (Capillary Method)**

The melting point is a fundamental property for the characterization of a solid compound and an indicator of its purity.[4]

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)



- Mortar and pestle
- Spatula

#### Procedure:

- Sample Preparation: Ensure the **Sofosbuvir impurity G** sample is completely dry.[5] If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle. [5]
- Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Measurement:
  - Place the packed capillary tube into the heating block of the melting point apparatus.
  - Heat the block rapidly to a temperature approximately 15°C below the expected melting point (a preliminary rough measurement may be necessary).[6]
  - Reduce the heating rate to 1-2°C per minute to ensure accurate determination.
  - Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). This range is the melting point of the substance.[4]
- Replicate Measurements: Perform the measurement at least twice with fresh samples and new capillary tubes to ensure reproducibility.[6]

## **Boiling Point Determination (Thiele Tube Method)**

For solid organic compounds that are stable at their boiling point, this method can be utilized.

#### Apparatus:

- Thiele tube
- Thermometer



- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- · Mineral oil or other suitable high-boiling liquid
- Bunsen burner or heating mantle
- · Rubber band or wire for attachment

#### Procedure:

- Sample Preparation: Place a small amount of Sofosbuvir impurity G into the small test tube.
- · Assembly:
  - Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[7]
  - Place a capillary tube (sealed end up) into the test tube containing the sample.
  - Fill the Thiele tube with mineral oil to a level above the side arm.[8]
  - Immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level.[7]
- Heating:
  - Gently heat the side arm of the Thiele tube with a small flame.[7] Convection currents will ensure uniform heating of the oil.[9]
  - Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]
- Measurement:



- When a continuous and rapid stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[10]
- The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[10]
- Safety: Perform this procedure in a well-ventilated fume hood, especially if the substance or heating oil is flammable.

## pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and distribution.[11] Potentiometric titration is a reliable method for its determination.[12]

#### Apparatus:

- Potentiometer with a pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
- Solvent in which the compound is soluble (e.g., a co-solvent system if aqueous solubility is low)

#### Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of Sofosbuvir impurity G in a suitable solvent to a known concentration (e.g., 1 mM).[13] For compounds with low water solubility, a co-solvent system (e.g., water-methanol) may be necessary.[11]
- Titration:



- Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.[13]
- If the substance is expected to be acidic, titrate with a standardized solution of NaOH. If it
  is expected to be basic, titrate with a standardized solution of HCI.[14]
- Add the titrant in small, precise increments and record the pH reading after each addition,
   allowing the reading to stabilize.[13]
- Data Analysis:
  - Plot the pH values against the volume of titrant added to obtain a titration curve.
  - The pKa value corresponds to the pH at the half-equivalence point, which is the point of
    inflection on the titration curve.[14] This can be more accurately determined by plotting the
    first derivative of the titration curve (ΔpH/ΔV vs. V).
- Replicates: Perform the titration at least in triplicate to ensure the accuracy and precision of the pKa value.[13]

## **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[15]

#### Apparatus:

- Shaking incubator or orbital shaker with temperature control
- Stoppered flasks or vials
- Analytical balance
- Filtration apparatus (e.g., syringe filters with a suitable membrane)
- A validated analytical method for quantification (e.g., HPLC-UV)

#### Procedure:



#### · Preparation:

- Prepare a series of flasks containing different solvents of interest (e.g., water, phosphate buffer at various pH values, ethanol, methanol).[16]
- Add an excess amount of Sofosbuvir impurity G to each flask to ensure that a saturated solution is formed.[15] It is important that solid material remains undissolved at the end of the experiment.

#### · Equilibration:

- Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).[16]
- Agitate the flasks for a sufficient period to reach equilibrium (typically 24 to 48 hours).[17]
   The time to reach equilibrium should be determined by preliminary experiments.

#### Sample Analysis:

- After equilibration, allow the flasks to stand to let the undissolved solid settle.
- Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.[18]
- Quantify the concentration of the dissolved Sofosbuvir impurity G in the filtrate using a validated analytical method, such as HPLC-UV.
- Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or μg/mL).

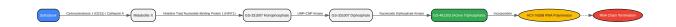
## **Visualizations**

## **Metabolic Activation Pathway of Sofosbuvir**

Sofosbuvir is a prodrug that must be metabolized in hepatocytes to its pharmacologically active triphosphate form, GS-461203.[19][20] This active metabolite then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[21][22]



The impurity, being a diastereomer, is not expected to follow a distinct metabolic pathway leading to antiviral activity.



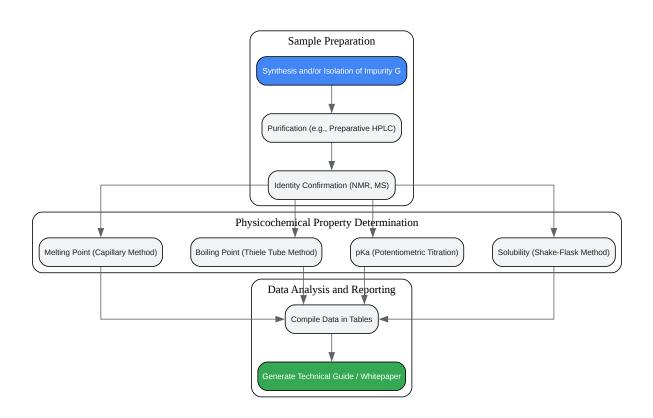
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Caption: Metabolic activation of Sofosbuvir to its active triphosphate form.

## **Experimental Workflow for Physicochemical Characterization**

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a pharmaceutical impurity like **Sofosbuvir impurity G**.





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Caption: Workflow for the physicochemical characterization of **Sofosbuvir impurity G**.

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